molecular formula C23H26N2O4 B12071423 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate

1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate

Cat. No.: B12071423
M. Wt: 394.5 g/mol
InChI Key: BONDVXGYZXUHGT-UHFFFAOYSA-N
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Description

1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. The spiro[indoline-3,4’-piperidine] core is a common motif in many bioactive molecules, making this compound a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate typically involves multi-step organic synthesis. A common route includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms or other leaving groups with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or DMSO for nucleophilic substitutions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: This compound can be used in the study of biological pathways and mechanisms due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system.

Comparison with Similar Compounds

    Spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate: Lacks the benzyl and ethyl groups but shares the core structure.

    1’-Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate: Similar but with fewer carboxylate groups.

Uniqueness: 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both benzyl and ethyl groups, along with two carboxylate functionalities, provides a versatile scaffold for further functionalization and exploration in various research fields.

This detailed overview provides a comprehensive understanding of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

1-O'-benzyl 6-O-ethyl spiro[1,2-dihydroindole-3,4'-piperidine]-1',6-dicarboxylate

InChI

InChI=1S/C23H26N2O4/c1-2-28-21(26)18-8-9-19-20(14-18)24-16-23(19)10-12-25(13-11-23)22(27)29-15-17-6-4-3-5-7-17/h3-9,14,24H,2,10-13,15-16H2,1H3

InChI Key

BONDVXGYZXUHGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

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